3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile

Drug Design Lipophilicity Regioisomer Differentiation

3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile (CAS 1016842-93-5) is a meta-substituted benzonitrile derivative incorporating a 2,2,2-trifluoroethoxy moiety attached via a methylene (–CH₂–) bridge, yielding a molecular formula of C₁₀H₈F₃NO and a molecular weight of 215.17 g·mol⁻¹. The compound exhibits a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 33 Ų, and three rotatable bonds, placing it within Lipinski-compliant chemical space for fragment-based and lead-optimization campaigns.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
Cat. No. B7808453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)COCC(F)(F)F
InChIInChI=1S/C10H8F3NO/c11-10(12,13)7-15-6-9-3-1-2-8(4-9)5-14/h1-4H,6-7H2
InChIKeyPBGMOWBZHIDDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile – Physicochemical Baseline and Compound-Class Context for Informed Sourcing


3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile (CAS 1016842-93-5) is a meta-substituted benzonitrile derivative incorporating a 2,2,2-trifluoroethoxy moiety attached via a methylene (–CH₂–) bridge, yielding a molecular formula of C₁₀H₈F₃NO and a molecular weight of 215.17 g·mol⁻¹ . The compound exhibits a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 33 Ų, and three rotatable bonds, placing it within Lipinski-compliant chemical space for fragment-based and lead-optimization campaigns . It belongs to a broader class of trifluoroethoxy-functionalized building blocks whose value in medicinal chemistry and agrochemical research is predicated on the capacity of the –OCH₂CF₃ group to modulate lipophilicity, metabolic stability, and bioisosteric replacement potential relative to non-fluorinated or trifluoromethoxy analogs [1].

Why Generic Substitution of 3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile with a Close Analog Carries Quantifiable Risk


Even among benzonitrile derivatives sharing the C₁₀H₈F₃NO formula, simple substitution is demonstrably non-neutral. The target compound’s meta-substitution pattern electronically and sterically distinguishes it from its para regioisomer, 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile, as DFT calculations on 3- vs 4-substituted benzonitrile series confirm distinct protonation sites, dipole moments, and electronic energies that translate into divergent reactivity in cross-coupling, cycloaddition, and nucleophilic aromatic substitution chemistries [1]. Furthermore, the –CH₂–O–CH₂CF₃ linker topology differs fundamentally from direct –O–CH₂CF₃ attachment (e.g., 3-(2,2,2-trifluoroethoxy)benzonitrile or 4-(2,2,2-trifluoroethoxy)benzonitrile), altering the number of rotatable bonds (3 vs 2), the inductive electronic withdrawal at the aromatic ring, and the susceptibility of the ether linkage to oxidative metabolism . Replacing the trifluoroethoxy group with a trifluoromethoxy (–OCF₃) moiety, as in 3-(trifluoromethoxy)benzonitrile, changes both the Hammett electronic parameter and the metabolic soft spot profile, since –OCH₂CF₃ possesses a methylene site susceptible to hydroxylation that is absent in –OCF₃ .

Quantitative Differentiation Evidence: 3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile vs. Closest Analogs


Lipophilicity Offset: Meta–CH₂OCH₂CF₃ vs. Para–CH₂OCH₂CF₃ Regioisomer

The meta-substituted target compound exhibits a computed lipophilicity (LogP ~2.5) that is lower than that of its para regioisomer 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile (LogD₇.₄ = 2.66) [1]. This ~0.16 log unit offset, while modest in absolute terms, corresponds to an approximately 1.45-fold difference in octanol–water partition coefficient and reflects the differing dipole–dipole interactions arising from the relative orientation of the electron-withdrawing nitrile and the trifluoroethoxymethyl substituents on the aromatic ring.

Drug Design Lipophilicity Regioisomer Differentiation ADME Optimization

Linker Topology: –CH₂–O–CH₂CF₃ vs. Direct –O–CH₂CF₃ – Molecular Flexibility and Steric Profile

The target compound's methylene-bridged linker (–CH₂–O–CH₂CF₃) confers three rotatable bonds, compared to two rotatable bonds for directly attached –O–CH₂CF₃ analogs such as 4-(2,2,2-trifluoroethoxy)benzonitrile (MW 201.14) [1]. The additional rotatable bond, combined with the 14 Da higher molecular weight (215.17 vs. 201.14), provides a distinct conformational entropy profile that can influence target binding and physicochemical properties. The benzylic methylene also serves as a site for potential metabolic hydroxylation, which is not available in direct ether analogs.

Molecular Flexibility Linker Design Conformational Analysis Building Block Selection

Trifluoroethoxy (–OCH₂CF₃) vs. Trifluoromethoxy (–OCF₃) Electronic and Metabolic Differentiation

The –OCH₂CF₃ group on the target compound differs electronically and metabolically from the –OCF₃ group present in 3-(trifluoromethoxy)benzonitrile (MW 187.12; LogP ~2.48–2.6) . The methylene spacer in –OCH₂CF₃ attenuates the strong electron-withdrawing inductive effect exerted directly by –OCF₃, resulting in a less electron-deficient aromatic ring. Furthermore, the –OCH₂CF₃ group provides a methylene site that can undergo CYP-mediated hydroxylation, a metabolic pathway not available to –OCF₃, which is generally considered metabolically inert. This differential metabolic soft-spot profile can be strategically leveraged in lead optimization to tune clearance while preserving target potency [1].

Fluorinated Building Blocks Metabolic Stability Electronic Effects Bioisostere

Drug-Likeness and Physicochemical Compliance Profile for Fragment-Based and Lead-Optimization Campaigns

The target compound satisfies all four Lipinski Rule-of-5 criteria (MW 215.17 < 500; LogP 2.5 < 5; HBD = 0 < 5; HBA = 5 < 10) and possesses a TPSA of 33 Ų, placing it well within the favorable range for oral bioavailability and blood–brain barrier penetration . In comparison, 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (C₁₁H₇F₆NO₂) shows a significantly elevated LogD of 3.42, exceeding the optimal range for CNS drug-likeness and illustrating how the controlled introduction of a single –OCH₂CF₃ moiety in the target compound achieves a more favorable property profile than poly-fluorinated analogs [1].

Fragment-Based Drug Discovery Lipinski Rule of 5 Lead Optimization Physicochemical Compliance

Synthetic Versatility: Nitrile and Benzylic Methylene as Orthogonal Reactive Handles

The target compound offers two orthogonal reactive sites not simultaneously available in common comparator building blocks: the nitrile (–C≡N) group for hydrolysis to carboxylic acids/amides or reduction to primary amines, and the benzylic methylene (–CH₂–O–) for oxidation, halogenation, or further functionalization [1]. In contrast, the direct ether analog 4-(2,2,2-trifluoroethoxy)benzonitrile (CAS 56935-76-3) lacks the benzylic CH₂ site, while 3-(trifluoromethoxy)benzonitrile (CAS 52771-22-9) provides neither a benzylic handle nor a metabolically tunable methylene. This dual-handle architecture enables sequential orthogonal transformations—for instance, nitrile hydrolysis to a carboxylic acid followed by benzylic oxidation—without protecting-group interference, a feature valued in parallel library synthesis and late-stage functionalization strategies .

Synthetic Intermediate Nitrile Hydrolysis Benzylic Functionalization Building Block Utility

Commercial Availability and Sourcing Reliability: Multi-Vendor Supply with ≥95% Purity as Standard

Unlike exploratory or single-vendor analogs, 3-((2,2,2-trifluoroethoxy)methyl)benzonitrile is stocked by multiple independent suppliers including BOC Sciences, AKSci, Fluorochem, CymitQuimica, ChemScene, and Leyan, with standard purity specifications of ≥95% (typically 97%) . This multi-vendor landscape provides competitive pricing, supply redundancy, and flexible batch sizing from 250 mg research quantities to bulk scale. In contrast, certain close analogs such as 3-methyl-5-(2,2,2-trifluoroethoxy)benzonitrile and 2-methyl-4-(2,2,2-trifluoroethoxy)benzonitrile are available from fewer suppliers, creating potential procurement bottlenecks for programs requiring sustained access.

Sourcing Supply Chain Purity Specification Procurement

High-Value Application Scenarios for 3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Fine Lipophilicity Control

When a lead series demands a fluorinated building block that provides a lower LogP than the para regioisomer (ΔLogP/D ≈ -0.16 vs. 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile), the meta-substituted target compound is the quantitatively justified choice. This scenario is particularly relevant for CNS programs where excessive lipophilicity correlates with hERG liability, phospholipidosis, and poor metabolic stability, and where the CF₃-alkoxy group has been validated as a bioisosteric replacement capable of balancing lipophilicity and free fraction [1].

Fragment-Based Drug Discovery (FBDD) with Requirement for Dual Orthogonal Elaboration Vectors

For fragment libraries requiring building blocks with two chemically orthogonal reactive sites that can be sequentially derivatized without protecting-group manipulation, the target compound's nitrile (hydrolysis/reduction/cycloaddition) and benzylic methylene (oxidation/functionalization) provide a rare combination not available in direct-ether or trifluoromethoxy analogs, which offer only the nitrile as a single growth vector [1].

Agrochemical Intermediate Synthesis Demanding Metabolic Tunability in the Field

The –OCH₂CF₃ group's metabolically labile methylene site, in contrast to the inert –OCF₃ group, offers agrochemical discovery teams a design element for tuning environmental persistence and in-planta metabolic half-life. The meta-substitution pattern further distinguishes the compound's reactivity profile from para isomers in the synthesis of crop protection agents, where subtle regioisomeric differences can dramatically affect target-site binding and selectivity [1].

Academic or Industrial Core-Facility Procurement for Diverse Parallel Synthesis

For core facilities or CROs maintaining a diverse building-block collection, the target compound's multi-vendor availability (≥6 independent suppliers), competitive pricing, and ≥95% standard purity make it a lower-risk procurement choice compared to niche single-supplier analogs. Its dual-handle architecture further maximizes the number of derivative compounds accessible from a single inventory item, improving library diversity per procurement dollar [1].

Quote Request

Request a Quote for 3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.